Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121996
InChI: InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC20121996

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate -

Specification

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name methyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate
Standard InChI InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10)
Standard InChI Key BMDCPBZORRZHJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=N1)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents include:

  • Hydroxyl group (-OH) at position 4, contributing hydrogen-bonding capability.

  • Methyl group (-CH3_3) at position 6, enhancing lipophilicity.

  • Methyl ester (-COOCH3_3) at position 2, offering a reactive site for further derivatization .

The IUPAC name, methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate, reflects these substituents’ positions. The SMILES notation O=C(C1=NC(C)=CC(O)=N1)OC provides a concise representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1240600-77-4
Molecular FormulaC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3
Molecular Weight168.15 g/mol
IUPAC NameMethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate
SMILESO=C(C1=NC(C)=CC(O)=N1)OC

Physical and Chemical Properties

Physicochemical Characteristics

  • Solubility: The compound’s polarity, governed by the hydroxyl and ester groups, suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. The methyl group at position 6 slightly increases lipophilicity compared to unsubstituted analogs .

  • Stability: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments at low temperatures .

Table 2: Predicted Physical Properties

PropertyValue
Density~1.3 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
LogP (Partition Coefficient)~0.9 (indicating moderate lipophilicity)

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrimidine derivatives are pivotal in drug discovery due to their structural similarity to nucleic acid bases. Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate could serve as a precursor for:

  • Antiviral Agents: Pyrimidine analogs often inhibit viral polymerases or proteases.

  • Kinase Inhibitors: The ester moiety may be hydrolyzed to a carboxylic acid, enhancing binding to enzymatic active sites .

Agrochemical Development

In agrochemistry, such compounds are explored for herbicidal or fungicidal activity. The methyl ester’s stability under field conditions makes it a viable candidate for slow-release formulations .

Biological Activities and Mechanisms

While direct studies on this compound are scarce, structurally related pyrimidine carboxylates exhibit:

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) or thymidylate synthase, disrupting nucleotide synthesis .

  • Antimicrobial Effects: Disruption of bacterial cell wall biosynthesis via interference with penicillin-binding proteins.

Mechanistic studies would require molecular docking simulations and in vitro assays to validate interactions with biological targets.

AspectRecommendation
Storage2–8°C in airtight container
DisposalIncineration or licensed waste management
Spill ManagementAbsorb with inert material (e.g., sand)

Comparison with Related Compounds

Structural Analogues

Substituent positioning profoundly influences properties. For example:

  • 4-Hydroxy-6-phenylpyrimidine-2-carboxylate: The phenyl group increases steric hindrance, reducing solubility but enhancing target affinity.

  • 4-Methoxy-6-methylpyrimidine-2-carboxylate: Methoxy substitution improves metabolic stability compared to the hydroxyl variant .

Table 4: Substituent Effects on Properties

CompoundSolubility (mg/mL)LogP
Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate5.2 (DMSO)0.9
Methyl 4-methoxy-6-methylpyrimidine-2-carboxylate8.1 (DMSO)1.2
Methyl 4-hydroxy-6-phenylpyrimidine-2-carboxylate2.4 (DMSO)2.5

Future Research Directions

  • Mechanistic Elucidation: Conduct kinetic studies to identify enzymatic targets.

  • Derivatization: Explore reactions at the ester group (e.g., hydrolysis to carboxylic acid, amidation) to enhance bioactivity.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact .

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